Ferulic acid 4-O-glucuronide

Übersicht

Beschreibung

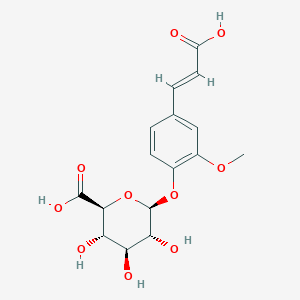

Ferulic acid 4-O-glucuronide belongs to the class of organic compounds known as phenolic glycosides . It is derived from ferulic acid, a natural component present in numerous plant species . This compound has garnered considerable attention for its potential applications in scientific research, including drug discovery, biochemistry, and physiology .

Synthesis Analysis

The synthesis of Ferulic acid 4-O-glucuronide involves the use of uridine diphosphate-dependent glucosyltransferases (UGTs) from Arabidopsis thaliana . E. coli harboring AtUGT72E2 showed the best conversion rate for converting ferulic acid into ferulic acid glucoside .Molecular Structure Analysis

The molecular structure of Ferulic acid 4-O-glucuronide was analyzed using molecular docking . The docking study showed that AtUGT72E2 would facilitate the glucosylation of ferulic acid through regiospecific binding as well as induction of deprotonation followed by stabilization of the resulting phenolate anion .Physical And Chemical Properties Analysis

Ferulic acid 4-O-glucuronide is a phenolic organic compound . It has stable physical and chemical properties . The molecular formula of Ferulic acid 4-O-glucuronide is C16H18O10 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Ferulic acid 4-O-glucuronide is a potent antioxidant. It scavenges free radicals, protecting cells and tissues from oxidative damage. Its role in preventing lipid peroxidation and DNA damage makes it valuable for overall health and disease prevention .

Skin Health and UV Protection

Topical application of ferulic acid 4-O-glucuronide has gained attention in skincare. It enhances collagen synthesis, reduces photoaging, and protects against UV-induced skin damage. Combining it with vitamins C and E further boosts its efficacy .

Cancer Prevention and Treatment

Studies indicate that ferulic acid derivatives, including ferulic acid 4-O-glucuronide, exhibit anticancer effects. They inhibit tumor growth, induce apoptosis, and suppress metastasis. Notably, they may be beneficial in breast, lung, and cervical cancers .

Neuroprotection

In neurodegenerative diseases like Alzheimer’s and Parkinson’s, ferulic acid 4-O-glucuronide shows promise. It protects neurons, reduces oxidative stress, and modulates neurotransmitter levels. Research in this area continues to explore its therapeutic potential.

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSIWBHKRJLZCF-MBAOVNHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341677 | |

| Record name | Ferulic acid 4-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferulic acid 4-O-glucuronide | |

CAS RN |

86321-24-6, 1093679-70-9 | |

| Record name | (2S,3S,4S,5R,6S)-6-(4-((E)-2-Carboxyethenyl)-2-methoxyphenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid 4-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ferulic acid 4-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ferulic acid 4-O-glucuronide affect nitric oxide levels in cells?

A1: Research suggests that unlike its parent compound, ferulic acid, Ferulic acid 4-O-glucuronide doesn't seem to boost nitric oxide production through the Akt1/eNOS pathway in human endothelial cells. [, ] This pathway is crucial for nitric oxide synthesis in these cells, which play a vital role in vascular health. While Ferulic acid 4-O-glucuronide doesn't directly enhance nitric oxide production via this pathway, other research indicates it might contribute to maintaining nitric oxide balance by reducing its degradation. This is potentially achieved by decreasing superoxide levels, which are known to break down nitric oxide. []

Q2: Can you elaborate on the research methods used to study Ferulic acid 4-O-glucuronide's effects on nitric oxide?

A3: Researchers utilized primary Human Umbilical Vein Endothelial Cells (HUVEC) as a model system to investigate the effects of Ferulic acid 4-O-glucuronide on nitric oxide. [, ] These cells were exposed to the compound at a specific concentration (1 μM) for different durations (2 hours and 24 hours). [] Various parameters were assessed to understand the compound's influence on nitric oxide balance. These included measuring nitric oxide levels directly using DAF2-DA fluorescence, quantifying cyclic GMP (cGMP) levels (a downstream signaling molecule of nitric oxide), and assessing superoxide production. [, ] Additionally, the activation status of Akt1, a protein kinase involved in the Akt1/eNOS pathway, was also investigated. [] The results of these experiments provided insights into how Ferulic acid 4-O-glucuronide might impact nitric oxide levels and signaling in cells relevant to vascular function. [, ]

Q3: Is Ferulic acid 4-O-glucuronide found naturally?

A4: Yes, Ferulic acid 4-O-glucuronide has been identified in Spirulina platensis, a nutrient-rich blue-green algae often consumed as a dietary supplement. [] This suggests that consuming Spirulina platensis could contribute to the intake of this ferulic acid metabolite.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)